molecular formula C12H16N4 B1443453 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile CAS No. 1239727-91-3

2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile

Cat. No. B1443453
M. Wt: 216.28 g/mol
InChI Key: YBQRQUYZZBTVAU-UHFFFAOYSA-N
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Description

“2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile” is a chemical compound that belongs to the class of piperidine-derivative compounds. It has a molecular weight of 216.29 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile” is 1S/C12H16N4/c13-8-10-3-6-16 (7-4-10)12-11 (9-14)2-1-5-15-12/h1-2,5,10H,3-4,6-8,13H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile” is a solid compound with a molecular weight of 216.29 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Researchers have developed efficient synthesis methods for creating complex molecules involving 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile derivatives. For example, guanidine and amidine-mediated synthesis has been used to generate bridgehead triazaphenalenes, pyrimidines, and pyridines through domino reactions, indicating its utility in creating structurally diverse heteroaromatic compounds with potential pharmacological activities (Pratap et al., 2007). Additionally, this compound has been involved in the synthesis of substituted 4-(thiophen-2-yl)nicotinonitriles and other derivatives, showcasing its versatility in organic synthesis (Hakobyan et al., 2020).

Photophysical and Material Applications

  • The compound has been utilized in the development of novel fluorescent materials. For instance, a study on exploiting a multicomponent domino reaction strategy outlined the synthesis of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties. These compounds exhibit strong blue-green fluorescence emission, suggesting potential applications in materials science and sensor technology (Hussein et al., 2019).

Antimicrobial and Antiproliferative Activities

  • The antimicrobial properties of nicotinonitrile derivatives have been evaluated, with some compounds showing promising antibacterial and antifungal activities. This highlights the potential of 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile derivatives in developing new antimicrobial agents (Behalo, 2008). Moreover, the antiproliferative activities of these derivatives against various cancer cell lines have been investigated, suggesting their potential as leads for anticancer drug development (El-Sayed et al., 2014).

properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-8-10-3-6-16(7-4-10)12-11(9-14)2-1-5-15-12/h1-2,5,10H,3-4,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQRQUYZZBTVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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